molecular formula C10H12F2OS B12639226 4-iso-Butoxy-3,5-difluorothiophenol

4-iso-Butoxy-3,5-difluorothiophenol

Cat. No.: B12639226
M. Wt: 218.27 g/mol
InChI Key: VRIVHIOWESNGCI-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3,5-difluorothiophenol is an organic compound with the molecular formula C10H12F2OS It consists of a thiophenol core substituted with iso-butoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3,5-difluorothiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and subsequent hydrolysis

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3,5-difluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-iso-Butoxy-3,5-difluorothiophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3,5-difluorothiophenol involves its interaction with molecular targets through various pathways. The specific pathways depend on the nature of the chemical reactions it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, while in substitution reactions, it may serve as a nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iso-Butoxy-3,5-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iso-butoxy and difluoro groups enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H12F2OS

Molecular Weight

218.27 g/mol

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(11)3-7(14)4-9(10)12/h3-4,6,14H,5H2,1-2H3

InChI Key

VRIVHIOWESNGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)S)F

Origin of Product

United States

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